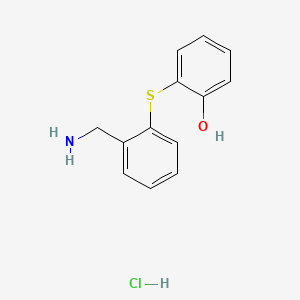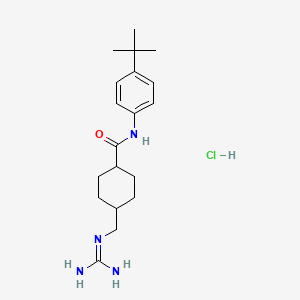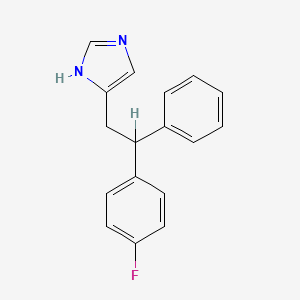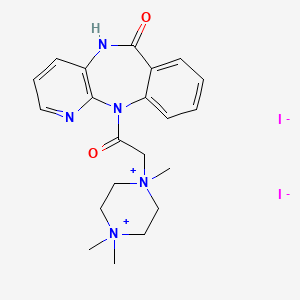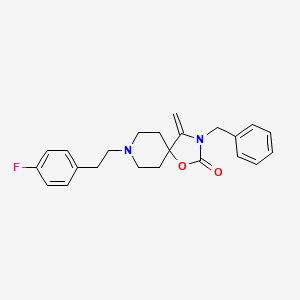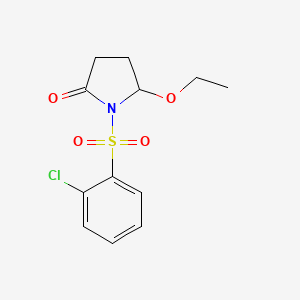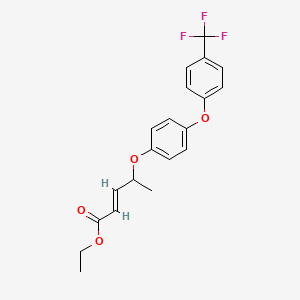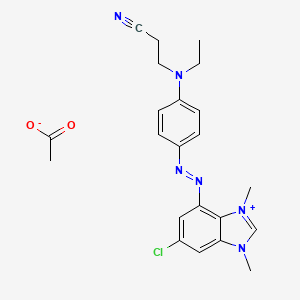
4-Methyl-2-(2-methylpentan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(2-methylpentan-2-yl)phenol, also known as 4-tert-hexylphenol, is an organic compound with the molecular formula C12H18O. It is a phenolic compound characterized by a phenol group substituted with a 2-methylpentan-2-yl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylpentan-2-yl)phenol typically involves the alkylation of phenol with 2-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H5OH+(CH3)2CCH2CH3ClAlCl3C6H4(CH3)2CCH2CH3OH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation and recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(2-methylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-Methyl-2-(2-methylpentan-2-yl)quinone.
Reduction: Formation of 4-Methyl-2-(2-methylpentan-2-yl)hydroquinone.
Substitution: Formation of halogenated derivatives such as 4-Methyl-2-(2-methylpentan-2-yl)chlorophenol.
Applications De Recherche Scientifique
4-Methyl-2-(2-methylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Employed in the production of resins, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(2-methylpentan-2-yl)phenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, leading to the formation of phenoxyl radicals. These radicals can interact with biological molecules, leading to various biochemical effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-tert-Butylphenol: Similar structure with a tert-butyl group instead of a 2-methylpentan-2-yl group.
4-tert-Octylphenol: Contains a tert-octyl group, making it bulkier than 4-Methyl-2-(2-methylpentan-2-yl)phenol.
Uniqueness
This compound is unique due to its specific alkyl substitution, which imparts distinct physical and chemical properties. This substitution affects its solubility, reactivity, and interaction with biological systems, making it valuable for specific applications .
Propriétés
Numéro CAS |
42720-30-9 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
4-methyl-2-(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-5-8-13(3,4)11-9-10(2)6-7-12(11)14/h6-7,9,14H,5,8H2,1-4H3 |
Clé InChI |
XUCFPKNBJHHSCE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)C1=C(C=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


